molecular formula C12H20ClN3 B11718950 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride

Cat. No.: B11718950
M. Wt: 241.76 g/mol
InChI Key: CBDJDKZFNNQGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride typically involves the reaction of piperidine derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistency, efficiency, and safety, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-4-yl)pyrimidine
  • 2-(Propan-2-yl)pyrimidine
  • 4-(Piperidin-4-yl)-2-methylpyrimidine

Uniqueness

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of piperidine and pyrimidine moieties makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C12H20ClN3

Molecular Weight

241.76 g/mol

IUPAC Name

4-piperidin-4-yl-2-propan-2-ylpyrimidine;hydrochloride

InChI

InChI=1S/C12H19N3.ClH/c1-9(2)12-14-8-5-11(15-12)10-3-6-13-7-4-10;/h5,8-10,13H,3-4,6-7H2,1-2H3;1H

InChI Key

CBDJDKZFNNQGBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)C2CCNCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.